Product packaging for 3-Pyrrolidin-1-ylbenzohydrazide(Cat. No.:CAS No. 886494-61-7)

3-Pyrrolidin-1-ylbenzohydrazide

Cat. No.: B041100
CAS No.: 886494-61-7
M. Wt: 205.26 g/mol
InChI Key: ZXKIWRQVNAKSML-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-ylbenzohydrazide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a benzohydrazide scaffold linked to a pyrrolidine moiety, suggests potential as a key intermediate or pharmacophore in the development of novel therapeutic agents. Researchers are particularly interested in its potential application as a precursor or analog in the synthesis of compounds that target the central nervous system (CNS). The molecule's design allows for interaction with various enzymatic and receptor systems, with preliminary investigations often focusing on its potential as a monoamine oxidase (MAO) inhibitor or a modulator of other neurochemical pathways. This makes it a valuable tool for studying neurological disorders, psychiatric conditions, and the underlying mechanisms of neurodegeneration. Its well-defined structure provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This product is intended for use in controlled laboratory settings to advance the discovery of new biological probes and lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O B041100 3-Pyrrolidin-1-ylbenzohydrazide CAS No. 886494-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKIWRQVNAKSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428082
Record name 3-pyrrolidin-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886494-61-7
Record name 3-pyrrolidin-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Pyrrolidin 1 Ylbenzohydrazide

Established Synthetic Routes to Benzohydrazide (B10538) Core Structures

The benzohydrazide moiety forms the backbone of the target molecule. Its synthesis is a well-established chemical transformation. The most common and direct route involves the reaction of a benzoic acid ester with hydrazine (B178648) hydrate (B1144303).

Typically, an ester of the appropriately substituted benzoic acid, such as a methyl or ethyl ester, is heated with hydrazine hydrate (N₂H₄·H₂O), often in a solvent like ethanol (B145695). The reaction proceeds via a nucleophilic acyl substitution, where the amino group of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (methanol or ethanol) and the formation of the hydrazide.

The general scheme for this reaction is as follows: Starting Material: An ester of 3-substituted benzoic acid. Reagent: Hydrazine hydrate. Conditions: Typically refluxing in ethanol.

This method is widely applicable for a variety of substituted benzohydrazides. For the synthesis of 3-Pyrrolidin-1-ylbenzohydrazide, the process would start from an ester of 3-pyrrolidin-1-ylbenzoic acid. The reaction of this ester with hydrazine hydrate yields the desired benzohydrazide core structure.

Synthesis of the Pyrrolidine (B122466) Moiety and its Integration

The defining feature of the target compound is the pyrrolidine ring attached to the 3-position of the benzene (B151609) ring. The integration of this moiety is a critical step that relies on forming a carbon-nitrogen bond between the pyrrolidine and the aromatic ring. The key precursor for this entire synthesis is 3-Pyrrolidin-1-ylbenzoic acid chemdad.com.

The most common strategy to synthesize this precursor is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, pyrrolidine acts as a nucleophile and displaces a suitable leaving group (typically a halogen, such as fluorine or chlorine) from the 3-position of a benzoic acid derivative. For this reaction to proceed efficiently, the aromatic ring is often activated by electron-withdrawing groups, although the carboxylic acid group itself can provide some activation wikipedia.orgmasterorganicchemistry.comlibretexts.org. The reaction is generally heated in the presence of a base to neutralize the hydrogen halide formed.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
Aryl Halide SubstrateNucleophileSolventBaseTemperatureProduct
3-Fluorobenzoic acidPyrrolidineDMSOK₂CO₃120-150 °C3-Pyrrolidin-1-ylbenzoic acid
Methyl 3-chlorobenzoatePyrrolidineNMPEt₃N100-130 °CMethyl 3-pyrrolidin-1-ylbenzoate

Once the 3-pyrrolidin-1-ylbenzoic acid or its ester is formed, it can be converted to the target hydrazide as described in section 2.1.

Ring Construction from Precursors

While pyrrolidine is a commercially available starting material, the pyrrolidine ring itself can be constructed from various acyclic precursors. These methods are fundamental in organic chemistry and provide access to a wide range of substituted pyrrolidines. Common methods include:

Intramolecular Cyclization: This can involve the cyclization of haloamines or the reductive amination of 1,4-dicarbonyl compounds.

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with high stereocontrol.

Ring Contraction: More advanced methods involve the photochemical ring contraction of pyridines to afford pyrrolidine derivatives fishersci.no.

These methods provide the basic pyrrolidine structure, which can then be integrated into the final molecule.

Functionalization of Preformed Pyrrolidine Rings

In many cases, the synthesis begins with an already formed pyrrolidine ring, which is then functionalized. Proline and hydroxyproline (B1673980) are common, naturally occurring starting materials that provide a chiral pyrrolidine scaffold ontosight.aiorganic-chemistry.org. The functional groups on these molecules (carboxylic acid, hydroxyl group) can be manipulated to introduce the desired connectivity. For the synthesis of this compound, an unsubstituted pyrrolidine is typically used in the nucleophilic aromatic substitution step. However, if substituted pyrrolidine analogues were desired, one could start with a functionalized pyrrolidine and attach it to the benzene ring.

Advanced Synthetic Techniques for this compound and its Analogues

Modern synthetic chemistry employs various techniques to improve reaction efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating nih.gov. This technique can be applied to several steps in the synthesis of this compound and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzohydrazide Derivative Formation
Reaction TypeConventional MethodMicrowave-Assisted MethodReference
Hydrazone FormationReflux in ethanol for 4-6 hoursIrradiation for 2-8 minutes nih.gov
Hydrazide SynthesisReflux for 8 hoursIrradiation for 10-15 minutes nih.govnih.gov

Nucleophilic Substitution Reactions in Benzohydrazide Derivatization

The benzohydrazide functional group is a versatile platform for further derivatization, primarily through nucleophilic substitution reactions at the terminal nitrogen atom. The -NH₂ group of the hydrazide is nucleophilic and readily reacts with various electrophiles.

The most common derivatization is the condensation reaction with aldehydes and ketones to form N'-substituted benzoylhydrazones. This reaction proceeds via a nucleophilic attack of the terminal amine on the carbonyl carbon, followed by dehydration to form a Schiff base (C=N linkage). This reaction is widely used to create libraries of biologically active compounds from a single benzohydrazide precursor thepharmajournal.comresearchgate.net.

Furthermore, the nitrogen atoms of the hydrazide can be acylated or alkylated under appropriate conditions to yield more complex analogues. These nucleophilic substitution reactions allow for the systematic modification of the molecule's structure to explore structure-activity relationships for various applications.

Derivatization Strategies for Structural Diversity

The generation of a library of this compound derivatives can be systematically approached by targeting its key functional groups. These strategies are broadly categorized into modifications at the benzohydrazide tail and functionalization of the pyrrolidin nucleus.

The benzohydrazide functional group is a rich hub for chemical transformations, allowing for the introduction of a wide array of substituents and the construction of various heterocyclic systems. The terminal nitrogen of the hydrazide is a potent nucleophile, making it a prime target for reactions with electrophiles.

One of the most common derivatization strategies involves the condensation of the hydrazide with various aldehydes and ketones to form N'-acylhydrazones, also known as Schiff bases. derpharmachemica.com This reaction is typically catalyzed by a small amount of acid and proceeds readily under mild conditions. derpharmachemica.comnih.gov The resulting N'-benzylidene-3-pyrrolidin-1-ylbenzohydrazide derivatives can be further diversified by using a wide range of substituted aromatic and aliphatic aldehydes. nih.gov

Another key transformation of the benzohydrazide moiety is its use as a synthon for the construction of five- and six-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole-thiones. Furthermore, cyclization with various one-carbon or multi-carbon synthons can yield triazoles, pyrazoles, and other important heterocyclic systems.

N-acylation of the terminal nitrogen with various acid chlorides or anhydrides represents another straightforward approach to introduce diverse acyl groups, further expanding the chemical diversity of the scaffold.

Table 1: Examples of Potential Modifications at the Benzohydrazide Moiety

Reagent/ConditionResulting StructureType of Reaction
Aromatic Aldehyde, cat. H+N'-Arylmethylene-3-pyrrolidin-1-ylbenzohydrazideSchiff Base Formation
Carboxylic Acid Chloride/AnhydrideN'-Acyl-3-pyrrolidin-1-ylbenzohydrazideN-Acylation
Phenyl isothiocyanate1-(3-(Pyrrolidin-1-yl)benzoyl)-4-phenylthiosemicarbazideAddition
Carbon Disulfide, KOH5-(3-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazole-2-thioneCyclization

The pyrrolidine ring in this compound, being an N-aryl pyrrolidine, offers several avenues for functionalization, although it is generally less reactive than the benzohydrazide moiety. The nature of the aromatic ring and the nitrogen atom influences the reactivity of the pyrrolidine ring.

Direct functionalization of the C-H bonds of the pyrrolidine ring is a challenging but increasingly feasible approach with modern synthetic methods. acs.org Palladium-catalyzed C-H arylation has been demonstrated for N-Boc pyrrolidine, suggesting that similar strategies could be adapted for the N-aryl pyrrolidine system of the target compound, likely at the α-positions to the nitrogen. acs.orgrsc.org Such reactions would introduce aryl or other substituents directly onto the saturated ring, significantly altering the three-dimensional structure of the molecule. rsc.org

The nitrogen atom of the pyrrolidine is part of an N-aryl system, which diminishes its nucleophilicity compared to a simple dialkylamine. However, under certain conditions, reactions at the nitrogen are possible. For instance, in the synthesis of related N-aryl pyrrolidines, reductive amination of diketones with anilines has been employed. nih.gov While the nitrogen in this compound is already part of the structure, this highlights that the C-N bond formation is a key step in the synthesis of the core scaffold.

Furthermore, the synthesis of the parent compound likely starts from 3-(pyrrolidin-1-yl)benzoic acid. ontosight.ai This precursor itself can be synthesized through various methods, including the reaction of 3-aminobenzoic acid with appropriate reagents to form the pyrrolidine ring. ontosight.ai Functionalized pyrrolidine precursors could be used in this initial synthesis to introduce diversity into the pyrrolidine ring from the outset. For example, starting with a substituted pyrrolidine would yield a correspondingly substituted final product.

Table 2: Potential Functionalization of the Pyrrolidine Ring

Reaction TypePosition of FunctionalizationPotential Reagents
C-H Arylationα to NitrogenAryl halides, Palladium catalyst
N-Alkylation (of precursor)NitrogenAlkyl halides (during precursor synthesis)
Substitution (from precursor)VariousUse of a pre-functionalized pyrrolidine

Structure Activity Relationship Sar and Structural Design Principles

Elucidation of Key Pharmacophore Features of 3-Pyrrolidin-1-ylbenzohydrazide

The key pharmacophore features of this compound and its analogs are crucial for their biological activity. These features include the pyrrolidine (B122466) ring, the benzohydrazide (B10538) core, and the potential for various substitutions on the phenyl ring.

The pyrrolidine ring is a privileged structural motif in medicinal chemistry, often contributing to the potency and selectivity of drug candidates. ua.es In the context of related compounds, the pyrrolidine moiety is known to be a critical component for interaction with biological targets. nih.gov For instance, in a series of SMYD2 inhibitors, the pyrrolidine-containing compound LLY-507 demonstrated significant activity, highlighting the importance of this ring system. nih.gov

The benzohydrazide scaffold serves as a central linking unit, properly orienting the other functional groups for optimal interaction with a target. The amide and hydrazide functionalities within this core are capable of forming crucial hydrogen bonds with protein residues.

Influence of Substituent Effects on Biological Activity

The biological activity of this compound analogs can be significantly modulated by the nature and position of substituents on the phenyl ring. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects of Substituents

The electronic properties of substituents on the phenyl ring can have a profound impact on the biological activity of benzohydrazide derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the acidity of the hydrazide protons, thereby influencing binding affinity and reactivity.

In related heterocyclic compounds, the introduction of electron-deficient groups such as -Cl or -Br has been shown to favor anti-inflammatory potency, while electron-rich groups like -OCH₃ can reduce it. mdpi.com This suggests that for this compound, substituents that modulate the electronic landscape of the phenyl ring could be key to optimizing its activity. For example, in a study of meridianin derivatives, the presence and nature of substituents on a phenyl ring were critical for their antitumor activity. mdpi.com

Table 1: Hypothetical Influence of Electronic Effects of Substituents on the Phenyl Ring

Substituent (Position)Electronic NaturePredicted Effect on ActivityRationale
4-NO₂Electron-WithdrawingPotentially IncreasedMay enhance hydrogen bonding capability of hydrazide.
4-OCH₃Electron-DonatingPotentially DecreasedMay alter electron distribution unfavorably for target binding.
4-ClElectron-WithdrawingPotentially IncreasedHalogen bonding and favorable electronic profile.
4-CH₃Electron-DonatingPotentially DecreasedMay introduce unfavorable steric bulk and electronic effects.

This table is illustrative and based on general principles observed in related compounds, not on direct experimental data for this compound.

Steric Factors and their Impact on Activity

Steric hindrance, resulting from the size and shape of substituents, plays a critical role in determining the biological activity of this compound analogs. The volume and position of substituents can either facilitate or impede the optimal binding of the molecule to its target.

Studies on related structures, such as arylpiperazines, have shown that the meta position on the phenyl ring is implicated in selectivity for different receptors. nih.gov While some receptors can accommodate bulky substituents, others have more restricted steric requirements. nih.gov For instance, in a series of pyrrolidine-oxadiazoles, substitution at the 2- and 3-positions of a phenyl ring was not well-tolerated, indicating that steric bulk in these regions is detrimental to activity. sci-hub.se Conversely, a methyl group at the 2-position of another phenyl ring in the same series was highly favorable, demonstrating the nuanced role of steric factors. sci-hub.se

Stereochemical Considerations and Enantioselective Recognition

The pyrrolidine ring in this compound contains a chiral center, meaning the compound can exist as different stereoisomers (enantiomers). The three-dimensional arrangement of atoms is often critical for biological activity, as biological targets such as enzymes and receptors are themselves chiral.

The synthesis of enantiomerically pure pyrrolidines is a significant area of research, often employing catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to control the stereochemistry. ua.es In the development of pyrrolidine-oxadiazole-based anthelmintics, the (S)-enantiomer was found to be the more active isomer, and subsequent structure-activity relationship studies were performed exclusively using this enantiomer. sci-hub.se This highlights the importance of stereochemistry in the design of potent analogs. It is therefore highly probable that the biological activity of this compound is stereospecific, with one enantiomer exhibiting significantly greater potency than the other.

Conformational Analysis and its Implications for Target Binding

Conformational analysis, the study of the different spatial arrangements of a molecule that arise from rotation about single bonds, is essential for understanding how this compound interacts with its biological target. libretexts.org The molecule is not static and can adopt various conformations in solution.

Computational studies on similar N-arylpyrrolidine structures can provide insights into the likely low-energy conformations. The interplay between steric and electronic effects of substituents will influence the conformational preferences. For example, bulky substituents may favor a more extended conformation to minimize steric clash. Ultimately, the ability of this compound to adopt a conformation that is complementary to the binding site of its target is a key determinant of its biological activity.

Preclinical Biological Investigations and Pharmacological Relevance

General Principles of Preclinical Study Design and Methodology

Preclinical studies are a foundational stage in the drug discovery and development pipeline, serving as the bridge between the identification of a lead compound and the initiation of human clinical trials. fiveable.me This phase involves a rigorous series of in vitro (laboratory-based) and in vivo (animal-based) experiments designed to assess the safety, efficacy, and pharmacokinetic profile of a potential drug candidate. fiveable.meppd.com The primary objective is to generate a comprehensive data package to support an Investigational New Drug (IND) application, which is a prerequisite for commencing studies in humans. fiveable.me

The design of preclinical studies is meticulous, aiming to mimic the conditions of human clinical trials as closely as possible to ensure the data is robust and translatable. ppd.com This involves selecting appropriate biological models, determining adequate sample sizes, defining the study duration, and establishing clear endpoints to measure safety and efficacy. ppd.com The process can be broadly divided into several phases, starting with basic research and drug discovery, followed by lead optimization, and culminating in IND-enabling studies. ppd.com

Key goals of these preclinical evaluations include:

Pharmacodynamics: Investigating the biochemical and physiological effects of the drug and its mechanism of action. ptfarm.pl

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. fiveable.me

Toxicology: Evaluating the potential toxicity and adverse effects of the drug candidate in animal models. fiveable.me

Efficacy: Establishing the effectiveness of the compound in relevant animal models of the target disease. fiveable.me

Modern preclinical development increasingly incorporates advanced methodologies. In silico modeling, using computational tools like quantitative structure-activity relationship (QSAR) models, can predict a compound's properties and potential toxicities, guiding the design of further studies. fiveable.meacs.org Furthermore, new approach methodologies (NAMs), such as organoids and organ-on-a-chip systems, offer more physiologically relevant models of human tissues, potentially improving the predictive accuracy of preclinical data. fiveable.me The overarching principle is to conduct research that can answer a critical question, ensuring that the study design is robust enough to minimize experimental biases that could distort the results. nih.gov

Exploration of Biological Activities for 3-Pyrrolidin-1-ylbenzohydrazide Analogues

While data on this compound itself is limited in publicly accessible literature, extensive research has been conducted on its structural analogues, particularly those containing the pyrrolidine (B122466) or benzohydrazide (B10538) moieties. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous natural products and synthetic compounds, valued for its ability to introduce three-dimensional complexity into molecular structures. nih.gov This section explores the diverse biological activities reported for analogues related to this core structure.

Analogues featuring the pyrrolidine scaffold have demonstrated significant potential as antimicrobial agents. The pyrrolidine motif is present in natural products like scalusamides A and (R)-bgugaine, which exhibit both antimicrobial and antifungal properties. nih.gov

Research into synthetic analogues has yielded promising results. A library of novel 2,3-pyrrolidinedione analogues was evaluated for activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Several of these compounds, particularly N-aryl, N-p-fluoro-aryl, and N-pentyl analogues, exhibited notable antimicrobial and antibiofilm properties. nih.gov Specifically, certain analogues demonstrated over 80% inhibition of biofilm formation at a concentration of 40 μM, suggesting they could be developed as adjuvants to traditional antibiotic therapies. nih.gov Other studies have highlighted the antibacterial activities of different heterocyclic systems related to the core structure, such as piperidine derivatives. nih.gov

Analogue Class Target Organism/System Observed Activity
2,3-Pyrrolidinedione AnaloguesS. aureus, MRSAPotent anti-biofilm activity; modest planktonic antibacterial potency. nih.gov
Pyrrolidine-containing Natural Products (e.g., Scalusamides A)Various microbesGeneral antimicrobial and antifungal properties. nih.gov
3,4,5-TrihydroxypiperidinesVarious bacteriaGeneral antibacterial activities. nih.gov

The structural components of this compound are found in various compounds investigated for their anticancer potential. Polyhydroxylated pyrrolidines, for instance, are considered attractive compounds for the development of cancer therapies. nih.gov

More directly related, studies on pyrrolyl benzohydrazide derivatives have been undertaken to explore their anticancer activity. researchgate.net Research into a series of 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid hydrazides revealed notable antineoplastic activity. consensus.app Within this series, it was observed that phylhydrazides demonstrated greater antineoplastic efficacy compared to simpler hydrazide analogues, with the unsubstituted compound showing the highest activity. consensus.app

Analogue Class Investigation Focus Key Finding
1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid hydrazidesAntineoplastic ActivityPhylhydrazides showed more activity than simple hydrazides; the unsubstituted compound was most potent. consensus.app
Polyhydroxylated PyrrolidinesCancer TherapeuticsConsidered an attractive class of compounds for cancer treatment. nih.gov
Pyrrolyl Benzohydrazide DerivativesAnticancer PotentialInvestigated due to the known anticancer activity of pyrrole and benzohydrazide analogues. researchgate.net

A significant body of research points to the anti-inflammatory and analgesic potential of pyrrolidine and benzohydrazide analogues. The pyrrolidine ring is a key component in molecules designed to target pathways involved in pain and inflammation. nih.gov

Several studies have synthesized and evaluated novel derivatives for these properties. For example, a series of new pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Certain compounds in this series, A-1 and A-4, exhibited the highest anti-inflammatory and analgesic effects, respectively, marking them as potential lead compounds for new NSAID development. nih.gov Similarly, studies on pyrrolidinomorphinane derivatives found them to be active in writhing tests, a model for analgesia. researchgate.net This effect was antagonized by naloxone, suggesting mediation through the opioid system. researchgate.net

Other related structures have also shown promise. A pivalate-based Michael product containing a pyrrolidine-2,5-dione ring was evaluated for its inhibitory effects on COX-1, COX-2, and 5-lipoxygenase (5-LOX), showing inhibitory concentrations (IC50) of 314, 130, and 105 μg/mL, respectively. mdpi.com Furthermore, analogues of 1-allyl-3-benzoylthiourea demonstrated potent pain inhibition, with the 4-chloro-substituted analogue proving to be the most effective. jyoungpharm.org

Analogue/Derivative Target/Model Observed Activity
Novel Pyrrolidine Derivatives (A-1, A-4)COX-1/COX-2 enzymes, in vivo animal modelsA-1 showed the highest anti-inflammatory effect; A-4 showed the highest analgesic effect. nih.gov
Pyrrolidinomorphinane DerivativesWrithing test (mice), formalin/histamine edema modelsDisplayed significant analgesic and anti-inflammatory activity. researchgate.net
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1, COX-2, 5-LOX enzymesModerate to significant in vitro inhibition (IC50 values of 314, 130, and 105 μg/mL, respectively). mdpi.com
1-allyl-3-(4-chlorobenzoyl)thioureain vivo pain modelsStrongest analgesic among tested thiourea analogues with an ED50 of 9.820 mg/kg. jyoungpharm.org

Beyond the aforementioned areas, analogues of this compound have been explored for a range of other therapeutic applications.

Antiviral Activity: A series of 3-(pyrrolidin-1-yl)propionic acid analogues were synthesized and found to possess high affinity for the CCR5 receptor, a crucial co-receptor for HIV entry into cells. These compounds demonstrated potent anti-HIV activity. researchgate.net

Central Nervous System (CNS) Activity: Certain pyrrolidine derivatives have been investigated for their effects on the CNS. For instance, a series of pyrrolidine-2,5-dione derivatives showed anticonvulsant activity, with the specific substitutions on the pyrrolidine ring and attached phenylpiperazine fragment influencing efficacy. nih.gov Additionally, N-benzylated pyrrolidin-2-one derivatives have been designed as potential anti-Alzheimer's agents, based on the structure of the existing drug donepezil. researchgate.net

Target Identification and Validation Studies

Identifying the specific biological molecule—such as a protein or enzyme—that a small molecule interacts with to produce its therapeutic effect is a critical step in drug discovery. ucl.ac.ukdanaher.com This process, known as target identification and validation, helps to elucidate the mechanism of action, predict potential side effects, and design more effective drugs. biotech-pack.com

Several strategies are employed for target identification. biotech-pack.com One common method is the phenotypic screen , where compounds are tested for their effects on cells or whole organisms without prior knowledge of the target. nih.gov Once a desired effect is observed, multi-omics approaches can be used to identify the molecular target responsible. nih.gov

Another major approach is affinity-based target identification . This method relies on the principle that a drug will bind to its molecular target with high affinity. nih.gov Techniques like affinity chromatography, where the small molecule is immobilized and used to "pull out" its binding partners from cell lysates, are frequently used. nih.gov Activity-based protein profiling (ABPP) is a more sophisticated version that uses chemical probes to covalently label the active sites of specific enzyme families, allowing for their identification. biotech-pack.com

Once a potential target is identified, it must be validated. Target validation is the process of confirming that modulating the target will have the desired therapeutic effect in the context of a disease. ucl.ac.ukdanaher.com This involves a range of experiments, including genetic methods (e.g., using RNA interference or CRISPR to see if reducing the target protein's level mimics the drug's effect) and assessing the "druggability" of the target, often by examining its three-dimensional structure. ucl.ac.uknih.gov Successful validation provides a strong foundation for advancing a compound into further drug development stages. danaher.com

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Advanced Spectroscopic and Structural Elucidation Techniques

Spectroscopic Characterization Methods in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Pyrrolidin-1-ylbenzohydrazide would be expected to show a series of signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.5-8.0 ppm). Due to the meta-substitution pattern, four distinct signals would be anticipated in this region, each integrating to one proton. The chemical shifts would be influenced by the electron-donating effect of the pyrrolidine (B122466) nitrogen and the electron-withdrawing effect of the hydrazide group. The protons of the pyrrolidine ring would likely produce two multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (N-CH₂) would be expected around δ 3.2-3.4 ppm, while the other two protons (CH₂) would appear further upfield, around δ 1.9-2.1 ppm. The hydrazide group possesses two types of protons: the N-H protons of the hydrazide itself. The -NH- proton would likely appear as a broad singlet, and the terminal -NH₂ protons would also give a distinct, likely broad, signal. The exact chemical shifts of these N-H protons are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eleven distinct signals would be expected. The carbonyl carbon (C=O) of the hydrazide group would be the most downfield signal, typically in the range of δ 165-175 ppm. The six aromatic carbons would have signals between δ 110-155 ppm. The carbon atom attached to the pyrrolidine nitrogen would be significantly shielded compared to the other aromatic carbons. The pyrrolidine carbons would appear in the upfield region, with the carbons directly bonded to the nitrogen (N-CH₂) at approximately δ 47-55 ppm and the other carbons (CH₂) at around δ 25-30 ppm.

Expected ¹H NMR Data Expected ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~8.5-9.5 (broad s, 1H)-NH-
~7.0-7.8 (m, 4H)Aromatic-H
~4.0-5.0 (broad s, 2H)-NH₂
~3.2-3.4 (t, 4H)Pyrrolidine N-CH₂
~1.9-2.1 (m, 4H)Pyrrolidine CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) in the hydrazide group would appear as distinct peaks in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong and sharp band, typically found around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring would be seen just below 3000 cm⁻¹. The C-N stretching vibrations of the pyrrolidine and the connection to the aromatic ring would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

| Expected IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3200-3400 | N-H stretching (hydrazide) | | ~3030 | Aromatic C-H stretching | | 2850-2960 | Aliphatic C-H stretching (pyrrolidine) | | 1640-1680 | C=O stretching (amide I) | | ~1600, ~1475 | Aromatic C=C stretching | | 1520-1570 | N-H bending (amide II) | | 1250-1350 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₅N₃O), the molecular weight is 205.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 205. Key fragmentation pathways would likely involve the cleavage of the N-N bond of the hydrazide, the loss of the pyrrolidine ring, and the fragmentation of the aromatic ring system.

Crystallographic Analysis for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This analysis would reveal the precise geometry of the pyrrolidine ring (likely an envelope or twisted conformation), the planarity of the benzene ring, and the conformation of the hydrazide side chain.

| Expected Crystallographic Parameters | | :--- | :--- | | Parameter | Expected Value/Information | | Crystal System | e.g., Monoclinic, Orthorhombic | | Space Group | e.g., P2₁/c, P-1 | | Unit Cell Dimensions (Å) | a, b, c, α, β, γ | | Z (Molecules per unit cell) | Integer value (e.g., 2, 4) | | Key Bond Lengths (Å) | C=O, C-N, N-N, aromatic C-C | | Key Bond Angles (°) | Angles defining molecular geometry |

Chromatographic Purity and Separation Techniques

The assessment of purity and the separation of this compound from reaction mixtures or impurities would typically rely on high-performance liquid chromatography (HPLC). The development of a robust HPLC method would be a critical step in its analysis.

An analyst would systematically vary parameters such as the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with water or a buffer), the type of stationary phase (typically a C18 column), the flow rate, and the detection wavelength to achieve optimal separation. The retention time of the main peak would be a key identifier for the compound under specific chromatographic conditions. Peak purity analysis, often conducted using a photodiode array (PDA) detector, would be employed to ensure the main peak is not co-eluting with any impurities.

For preparative purposes, where the goal is to isolate a pure sample of the compound, the developed HPLC method would be scaled up. This would involve using a larger column and a higher flow rate to process larger quantities of the material.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Computational Chemistry and Rational Design of 3 Pyrrolidin 1 Ylbenzohydrazide Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a ligand, such as a 3-pyrrolidin-1-ylbenzohydrazide analogue, and a biological target, typically a protein. These methods are instrumental in understanding the structural basis of binding and in predicting the affinity of a compound for its target.

Ligand-Protein Interaction Prediction

At the core of rational drug design is the understanding of how a small molecule binds to its protein target. Molecular docking simulations place a ligand into the binding site of a protein in various orientations and conformations, and then score these poses based on a scoring function that estimates the binding affinity. This process can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

For instance, in studies of benzohydrazide (B10538) derivatives, docking simulations have been employed to elucidate their binding modes with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. nih.gov Similarly, for analogues of this compound, docking studies would be essential to predict their interactions with a specific target receptor. The pyrrolidine (B122466) ring, for example, might fit into a hydrophobic pocket, while the benzohydrazide moiety could form hydrogen bonds with amino acid residues in the active site.

A hypothetical docking study of a this compound analogue into a target protein might yield results like those presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for a Hypothetical this compound Analogue

Interacting ResidueInteraction TypeDistance (Å)
TYR 84Hydrogen Bond2.1
ASP 121Hydrogen Bond2.5
PHE 288Pi-Pi Stacking3.8
TRP 279Hydrophobic4.2
LEU 354Hydrophobic4.5

Binding Affinity Estimation

Beyond predicting the binding mode, docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, a higher predicted affinity. While these scores are not always perfectly correlated with experimental binding affinities, they are invaluable for ranking and prioritizing compounds for synthesis and biological testing. In the development of pyrrolidinone-based inhibitors, docking studies have been instrumental in affirming the results of pharmacophore modeling and guiding further design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized analogues.

For a series of this compound analogues, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a predictive model. For example, a study on 1,3,4-trisubstituted pyrrolidine-based inhibitors successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop robust 3D-QSAR models. nih.gov These models, which yielded high correlation coefficients (r²) and cross-validated coefficients (q²), provided visual representations of the contributions of different fields, guiding the modification of lead compounds. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC₅₀) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + constant

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested, thereby saving time and resources.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method relies on the 3D structure of the target protein. A library of compounds is docked into the binding site of the protein, and the compounds are ranked based on their docking scores.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the structure of known active compounds to identify other molecules in a database with similar properties.

For the discovery of novel this compound analogues, both approaches could be valuable. If the target protein structure is known, SBVS could be used to screen large commercial or in-house databases for compounds that are predicted to bind with high affinity. If the target structure is unknown, a pharmacophore model could be developed based on known active benzohydrazide derivatives and used to screen databases for compounds that match the pharmacophore features. nih.gov

Conformational Sampling and Dynamics Simulations

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. A molecule can exist in multiple conformations, and the bioactive conformation (the one that binds to the target) may not be the lowest energy conformation. Therefore, understanding the conformational landscape of a molecule is crucial for drug design.

Future Perspectives in 3 Pyrrolidin 1 Ylbenzohydrazide Research

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of 3-pyrrolidin-1-ylbenzohydrazide and its derivatives is poised to benefit from advancements in synthetic organic chemistry, with a particular emphasis on green and sustainable practices. Traditional methods for hydrazide synthesis often involve multiple steps and the use of hazardous reagents. researchgate.netrjptonline.org Future methodologies are expected to focus on improving efficiency, reducing waste, and enhancing safety.

One promising avenue is the adoption of one-pot solvent-free synthesis . For instance, the direct preparation of hydrazides from carboxylic acids and hydrazine (B178648) hydrate (B1144303) under microwave irradiation has been shown to be an expeditious and environmentally friendly alternative to conventional heating. researchgate.net This approach significantly reduces reaction times and energy consumption. researchgate.net Another green technique is the use of mechanical grinding (mechanosynthesis) with a mortar and pestle, which can facilitate solvent-free reactions and lead to high yields of hydrazide derivatives. mdpi.comresearchgate.net

The use of organocatalysts , such as the naturally occurring amino acid L-proline, is also gaining traction. mdpi.comresearchgate.net L-proline has been successfully employed as a reusable and efficient catalyst for the synthesis of hydrazide derivatives, offering mild reaction conditions and high product purity. mdpi.comresearchgate.net Furthermore, palladium-catalyzed reactions, particularly those utilizing N-heterocyclic carbene (NHC) ligands, are enabling the facile synthesis of highly functionalized hydrazines from azobenzenes, which can serve as precursors to complex hydrazides. nih.gov These catalytic systems operate under mild conditions and offer a high degree of control over the reaction. nih.gov

Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for higher atom economy, reduced E-factors (environmental factor), and the use of safer, bio-based solvents. researchgate.net

Advanced Preclinical Models for Activity Profiling

To accurately predict the therapeutic potential of this compound derivatives, it is crucial to move beyond traditional 2D cell cultures and simplistic animal models. The future of preclinical activity profiling lies in the adoption of more physiologically relevant and sophisticated models that can better recapitulate human diseases.

For potential applications in oncology, cancer organoids are emerging as a superior preclinical model. nih.govfrontiersin.orgfrontiersin.orgnih.govyoutube.com These three-dimensional, self-organizing structures are derived from patient tumors and maintain the cellular heterogeneity, architecture, and drug responsiveness of the original cancer. nih.govnih.govyoutube.com Utilizing patient-derived organoids for high-throughput drug screening can provide a more accurate assessment of a compound's efficacy and can aid in personalized medicine by predicting patient-specific responses. frontiersin.orgnih.gov

In the context of neurodegenerative diseases, where the this compound scaffold may also find utility, a range of advanced in vivo models are being developed. These include:

Humanized mouse models , which incorporate human genes or cells to improve translational relevance. numberanalytics.comnumberanalytics.com

Gene-editing technologies like CRISPR/Cas9 to create models with specific disease-causing mutations, more accurately reflecting the human condition. numberanalytics.comnumberanalytics.com

Zebrafish and Drosophila (fruit fly) models , which offer rapid screening capabilities and have been instrumental in deciphering disease pathways and evaluating new therapeutic strategies. nih.govinvivobiosystems.com

The integration of advanced imaging techniques, such as MRI and PET scans, with these in vivo models allows for non-invasive, real-time monitoring of disease progression and therapeutic response. numberanalytics.comnumberanalytics.com

Integration of Multi-Omics Data for Mechanistic Insights

Understanding the precise mechanism of action (MoA) of a novel compound is a critical and often challenging aspect of drug discovery. The future of MoA elucidation for this compound derivatives will heavily rely on the integration of multiple "omics" data sets. This systems biology approach provides a holistic view of the cellular response to a drug by combining genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org

A multi-omics investigation can reveal the intricate network of interactions between a drug and its cellular targets, leading to a more comprehensive understanding of its therapeutic effects and potential off-target activities. nih.govnih.govfrontiersin.org For example, by simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in response to treatment with a this compound derivative, researchers can identify the key pathways and biological processes modulated by the compound. nih.gov

Chemical proteomics is a particularly powerful tool for identifying the direct protein targets of small molecules. mdpi.comnih.govstanford.eduresearchgate.netnih.gov This technique often utilizes a modified version of the drug molecule as a "bait" to capture its binding partners from a complex cellular lysate. researchgate.net The identified proteins can then be analyzed by mass spectrometry, providing direct evidence of drug-target engagement. nih.govresearchgate.net Integrating chemical proteomics data with other omics datasets can help to build a comprehensive picture of the compound's MoA, from the initial binding event to the downstream cellular response. mdpi.com

Design of Targeted Therapeutics Utilizing the this compound Scaffold

The this compound scaffold represents a versatile starting point for the rational design of targeted therapeutics. By systematically modifying its structure, medicinal chemists can optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Future design strategies will likely employ a combination of computational and experimental approaches.

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design that can be applied to the this compound core. nih.govresearchgate.netnih.govresearchgate.netu-strasbg.fr Scaffold hopping involves replacing the central chemical framework with a structurally different but functionally equivalent one to explore new chemical space and improve properties. nih.govresearchgate.net Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity. nih.govresearchgate.net These approaches can be guided by computational methods that analyze large databases of chemical structures and their biological activities. researchgate.net

Structure-based drug design will also play a pivotal role, particularly if the biological target of a this compound derivative is a known enzyme. By understanding the three-dimensional structure of the enzyme's active site, researchers can design inhibitors with high affinity and specificity. mdpi.comrsc.orgnih.gov For instance, if a derivative is found to inhibit a particular carbonic anhydrase isoform, its structure can be optimized to form specific interactions with key residues in the active site, thereby enhancing its inhibitory potency and selectivity over other isoforms. rsc.orgnih.gov The hybridization of the this compound scaffold with other known pharmacophores is another promising strategy to create novel molecules with enhanced or dual-action therapeutic profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pyrrolidin-1-ylbenzohydrazide, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Refluxing an ester derivative (e.g., 4-substituted benzohydrazide) with hydrazine hydrate in ethanol for 3 hours, followed by recrystallization to isolate the product .
  • Route 2 : Condensation of 2-fluorobenzaldehyde derivatives with pyrrolidine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography .
  • Key Variables : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. high-temperature heating), and stoichiometry of reagents.
    • Data Table :
RouteSolventTemp (°C)Time (h)Yield (%)
1Ethanol78370-85
2DMF1502093

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Assign peaks for aromatic protons (δ 6.75–7.61 ppm) and pyrrolidine protons (δ 1.96–3.33 ppm) to confirm substitution patterns .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (e.g., ESI+ mode).
  • FT-IR : Identify N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction efficiency be optimized for synthesizing this compound derivatives under microwave irradiation?

  • Methodology :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 1 hour vs. 20 hours). Parameters include power (300–500 W), solvent (n-butanol), and molar ratios of reactants (1:1 aldehyde to cyanothioacetamide) .
  • Monitor reaction progression via TLC and compare yields with conventional thermal methods.

Q. How to resolve contradictions in reported biological activity data for hydrazide derivatives?

  • Methodology :

  • Dose-Response Studies : Standardize assays (e.g., IC50 values) across multiple cell lines to account for variability in potency .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using computational tools like DFT or molecular docking .
  • Data Discrepancy Example : Conflicting cytotoxicity reports may arise from differences in cell permeability or assay protocols.

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

  • Methodology :

  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic methods to reduce waste .

Q. How to address stability issues in hydrazide derivatives during storage?

  • Methodology :

  • Storage Conditions : Store under inert gas (N2/Ar) at –20°C to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .

Methodological Challenges and Solutions

Q. What analytical approaches validate the purity of this compound in complex matrices?

  • Methodology :

  • HPLC-DAD/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities .
  • Elemental Analysis : Confirm %N content (theoretical vs. experimental) to detect residual solvents or unreacted intermediates .

Q. How to design experiments assessing the ecological impact of this compound?

  • Methodology :

  • Acute Toxicity Tests : Use Daphnia magna or algae models (OECD 202/201 guidelines) to determine EC50 values .
  • Computational Modeling : Predict biodegradability and bioaccumulation potential using EPI Suite or TEST software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.